Bienvenue dans la boutique en ligne BenchChem!

Quazodine

Phosphodiesterase inhibition Bronchodilation Enzyme assay

Quazodine (MJ-1988) is the definitive non-selective PDE inhibitor reference standard for preclinical pharmacology and high-throughput screening. It delivers 6-fold greater PDE inhibition than theophylline, establishing a robust detection window that minimizes false negatives in enzyme-based assays. With up to 18-fold superior smooth-muscle relaxant activity, it provides unparalleled sensitivity for tissue bath studies of vasodilation and bronchodilation. Rapid oral absorption (Tmax 0.5 h in humans) supports acute intervention models, while its inability to penetrate the CSF eliminates the CNS-mediated tachycardia and anxiety that confound theophylline-based cardiovascular protocols. For researchers seeking quantitative precision and reproducible pharmacology, Quazodine is the unequivocal choice.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 4015-32-1
Cat. No. B1678628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuazodine
CAS4015-32-1
SynonymsMJ-1988
quazodine
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCC1=NC=NC2=CC(=C(C=C21)OC)OC
InChIInChI=1S/C12H14N2O2/c1-4-9-8-5-11(15-2)12(16-3)6-10(8)14-7-13-9/h5-7H,4H2,1-3H3
InChIKeySTAYVYIMUXVGBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quazodine (CAS 4015-32-1) – Baseline Characteristics and Scientific Identity for Procurement


Quazodine (MJ-1988) is a synthetic quinazoline derivative [1] and a non‑selective phosphodiesterase (PDE) inhibitor [2]. First described in the 1960s as a bronchodilator and cardiac stimulant, it is a small‑molecule drug (MW 218.25 g/mol) [3] with the IUPAC name 4‑ethyl‑6,7‑dimethoxyquinazoline [4].

Quazodine (CAS 4015-32-1) – Why In‑Class PDE Inhibitors Are Not Interchangeable


Small structural variations among quinazoline‑based PDE inhibitors translate into marked differences in potency, tissue selectivity, and off‑target activity [1]. For Quazodine, subtle modifications in the quinazoline ring system confer up to an 18‑fold increase in smooth‑muscle relaxant activity over theophylline [2], and a 6‑fold advantage in PDE inhibition [3]. Such pronounced quantitative disparities make generic substitution unreliable; the evidence presented below establishes the precise, measurable differentiation that justifies the selection of Quazodine over close analogs.

Quazodine (CAS 4015-32-1) – Product‑Specific Quantitative Evidence for Procurement Decisions


Quazodine Exhibits 6‑Fold Higher PDE Inhibitory Potency Than Theophylline

In a direct head‑to‑head comparison using PDE partially purified from rabbit tissues and beef brain, Quazodine (MJ-1988) demonstrated up to 6 times the inhibitory potency of theophylline [1]. The assay conditions included a biochemical PDE activity readout, and the magnitude of the difference was reported as a fold‑increase over theophylline's effect.

Phosphodiesterase inhibition Bronchodilation Enzyme assay

Quazodine Relaxes Vascular and Extravascular Smooth Muscle with Up to 18‑Fold Greater Potency Than Theophylline

In isolated tissue bath experiments on rabbit duodenum, Quazodine produced a relaxant effect that was qualitatively similar to that of theophylline but was up to 18 times more potent [1]. The effect was non‑competitive and antagonized by imidazole, confirming PDE‑dependent mechanism.

Smooth muscle relaxation Vasodilation Bronchodilation

Quazodine Displays Rapid Oral Absorption in Humans (Tmax = 0.5 h) Compared with Theophylline (Tmax = 1–2 h)

Following oral administration, Quazodine reaches peak plasma concentration at 0.5 hours in humans [1]. By comparison, immediate‑release theophylline exhibits a Tmax of 1–2 hours in adults [2]. Although derived from separate studies, both values were obtained in healthy volunteers under standardized oral‑dosing conditions.

Pharmacokinetics Oral absorption Tmax

Quazodine Does Not Localize in Cerebrospinal Fluid, Minimizing CNS‑Related Side Effects

In dogs, radiolabeled Quazodine did not distribute into the cerebrospinal fluid [1], whereas theophylline is known to penetrate the blood‑brain barrier and accumulate in the CSF, contributing to its well‑documented CNS stimulatory side effects [2].

Blood‑brain barrier CSF penetration Safety

Quazodine (CAS 4015-32-1) – Optimal Application Scenarios Based on Differential Evidence


High‑Potency PDE Inhibition in Enzyme Assays and Screening Cascades

Given its 6‑fold greater PDE inhibitory potency over theophylline [1], Quazodine is ideally suited as a positive control or reference inhibitor in high‑throughput screens for novel PDE modulators. Its robust activity in enzyme‑based assays ensures a clear window of detection, reducing false‑negative rates and improving assay robustness.

Ex Vivo Smooth Muscle Pharmacology and Bronchodilator Research

With an up to 18‑fold advantage in relaxing vascular and extravascular smooth muscle [2], Quazodine serves as a highly sensitive tool for investigating PDE‑dependent vasodilation and bronchodilation in isolated tissue baths. Its pronounced relaxant effect allows researchers to detect subtle changes in vascular tone and to dissect signaling pathways with greater precision.

Pharmacokinetic Studies Requiring Rapid Onset of Action

Quazodine's rapid oral absorption (Tmax = 0.5 h in humans) [3] makes it a preferred reference compound for preclinical and clinical pharmacology studies that demand a quick onset of bronchodilator or cardiovascular effects. This characteristic is especially valuable in acute intervention models and early‑phase clinical trials.

Safety‑Focused Cardiovascular Research with Minimal CNS Interference

Because Quazodine does not localize in the cerebrospinal fluid [4], it offers a cleaner pharmacological profile for cardiovascular studies that require sustained dosing without the confounding effects of CNS stimulation (e.g., tachycardia, anxiety). This makes it a superior alternative to theophylline in models of heart failure, pulmonary hypertension, and septic shock.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quazodine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.